molecular formula C26H10O10 B11709493 1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid

1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid

Cat. No.: B11709493
M. Wt: 482.3 g/mol
InChI Key: NKXCPBMOSPDLLY-UHFFFAOYSA-N
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Description

1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is a complex organic compound with a molecular formula of C26H10O10 This compound is known for its unique structure, which includes multiple oxo groups and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reductive cyclization of substituted perylenetetracarboxylic acid derivatives. For example, the reductive cyclization of 2,2’-di(4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di(benzo[de]isoquinoline)-7,7’-dicarboxylic acid potassium salt can be achieved using thiourea dioxide in an aqueous-alkaline solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions can significantly impact the yield and purity of the final product. Common reducing agents used in industrial processes include sodium dithionite, sodium hydroxymethanesulfinate, and thiourea dioxide .

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form derivatives with fewer oxo groups.

    Cyclization: Reductive cyclization can lead to the formation of complex ring structures.

    Substitution: Substituents on the aromatic rings can be replaced under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Thiourea dioxide, sodium dithionite, sodium hydroxymethanesulfinate.

    Solvents: Aqueous-alkaline solutions are commonly used to facilitate these reactions.

Major Products

The major products formed from these reactions include various reduced derivatives and cyclized compounds, which can have different oxidation states and functional groups .

Scientific Research Applications

1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid involves its interaction with various molecular targets. The compound’s multiple oxo groups and carboxylic acid functionalities allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Perylenetetracarboxylic Acid Derivatives: These compounds share a similar core structure and are used in similar applications, such as dyes and organic semiconductors.

    Naphthalenetetracarboxylic Acid Derivatives: These compounds have a related structure and are also used in the production of dyes and pigments.

Uniqueness

1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is unique due to its specific arrangement of oxo groups and carboxylic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H10O10

Molecular Weight

482.3 g/mol

IUPAC Name

10-(10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylic acid

InChI

InChI=1S/C26H10O10/c27-21(28)11-3-7-15-19-13(23(31)35-25(15)33)5-1-9(17(11)19)10-2-6-14-20-16(26(34)36-24(14)32)8-4-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30)

InChI Key

NKXCPBMOSPDLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C(=O)O)C(=O)O)C(=O)OC2=O

Origin of Product

United States

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